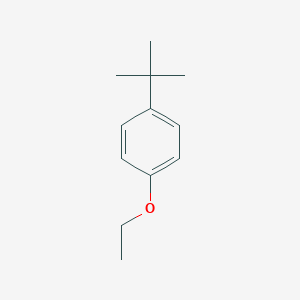

p-tert-Butylphenetole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

P-tert-Butylphenetole, also known as 4-tert-butylphenetole, is an organic compound with the molecular formula C12H18O. It is a colorless liquid with a pleasant odor and is widely used in the fragrance industry. P-tert-Butylphenetole is a versatile compound that has been extensively studied for its various applications in scientific research.

Mechanism of Action

P-tert-butylphenetole is a phenolic compound that can undergo oxidative metabolism by cytochrome P450 enzymes. The metabolites of p-tert-butylphenetole can bind to various cellular targets and exert biological effects. The mechanism of action of p-tert-butylphenetole is complex and involves multiple pathways and targets.

Biochemical and Physiological Effects:

P-tert-butylphenetole has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. P-tert-butylphenetole has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

P-tert-butylphenetole is a useful model compound for studying the metabolism and toxicity of phenolic compounds. It is readily available and can be synthesized in large quantities. However, p-tert-butylphenetole has limitations in terms of its solubility and stability in biological systems. It can also undergo non-specific binding to cellular components, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of p-tert-butylphenetole. One direction is to investigate the metabolism and toxicity of p-tert-butylphenetole in vivo using animal models. Another direction is to study the transport and metabolism of p-tert-butylphenetole in human cells and tissues. Additionally, the development of novel analytical methods for the detection and quantification of p-tert-butylphenetole in biological samples could facilitate its use as a biomarker for exposure to phenolic compounds.

Synthesis Methods

P-tert-butylphenetole can be synthesized by the reaction of p-tert-butylphenol and methanol in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields p-tert-butylphenetole as the main product.

Scientific Research Applications

P-tert-butylphenetole has been widely used in scientific research as a model compound for studying the metabolism and toxicity of phenolic compounds. It has been used as a substrate for cytochrome P450 enzymes and has been shown to undergo oxidative metabolism in vitro. P-tert-butylphenetole has also been used as a probe for studying the transport and metabolism of phenolic compounds in various biological systems.

properties

CAS RN |

17269-94-2 |

|---|---|

Product Name |

p-tert-Butylphenetole |

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1-tert-butyl-4-ethoxybenzene |

InChI |

InChI=1S/C12H18O/c1-5-13-11-8-6-10(7-9-11)12(2,3)4/h6-9H,5H2,1-4H3 |

InChI Key |

RMSGBIDKBWPHMJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(C)(C)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(C)C |

Other CAS RN |

17269-94-2 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)

![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)

![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)